7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one
Description
7-Hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one is a synthetic chromen-4-one derivative featuring a hydroxy group at position 7, a phenyl group at position 3, and a piperazine moiety substituted with a 2-hydroxyethyl group at position 7. Its structure combines a rigid chromenone core with a flexible piperazine side chain, optimizing interactions with biological targets while maintaining solubility via the hydroxyethyl group.
Key physicochemical properties include:
Properties
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-13-12-23-8-10-24(11-9-23)14-18-20(26)7-6-17-21(27)19(15-28-22(17)18)16-4-2-1-3-5-16/h1-7,15,25-26H,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGDLPUVHSHPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 7-Hydroxy-3-phenylcoumarin
The foundational coumarin scaffold is synthesized via the Pechmann condensation , a widely employed method for constructing coumarin derivatives. While traditional Pechmann reactions utilize resorcinol and β-keto esters under acidic conditions, the introduction of a phenyl group at the 3-position necessitates substitution of malic acid with benzoylacetic acid (Ph-CO-CH2-COOH). This modification enables the formation of 7-hydroxy-3-phenylcoumarin through cyclization in concentrated sulfuric acid. Key parameters include:
-
Temperature : 100–130°C, optimized to minimize tar formation.
-
Solvent system : Nitrobenzene as an additive to prevent reaction mass solidification and foaming.
The product is isolated via crystallization from ice water, followed by steam distillation to remove residual nitrobenzene.
Functionalization with the 2-Hydroxyethyl Group
Post-Modification of Piperazine
While 4-(2-hydroxyethyl)piperazine is typically introduced directly during the Mannich reaction, alternative routes involve alkylation of piperazine post-coumarin functionalization. For example:
-
Reagents : Chloroethanol and piperazine under basic conditions (e.g., K2CO3 in DMF).
-
Reaction : Nucleophilic substitution at the piperazine nitrogen, yielding 4-(2-hydroxyethyl)piperazine.
This step ensures regioselectivity and avoids over-alkylation, critical for maintaining the structural integrity of the target molecule.
Optimization and Yield Considerations
Reaction Parameter Optimization
-
Temperature Control : Elevated temperatures (>120°C) during coumarin synthesis risk decomposition, whereas Mannich reactions require precise heating (80°C) to balance reactivity and side-product formation.
-
Solvent Selection : Nitrobenzene in the Pechmann condensation enhances yield reproducibility, while ethanol in the Mannich reaction facilitates intermediate solubility.
Purification Strategies
-
Column Chromatography : Silica gel with methanol/dichloromethane (1:10–15 v/v) effectively isolates intermediates.
-
Crystallization : Ice-water drowning followed by decantation removes acidic byproducts.
Analytical Characterization
Spectroscopic Validation
Melting Point and Purity
-
Melting Range : >250°C, consistent with crystalline coumarin derivatives.
-
HPLC : Purity >95% achieved via iterative recrystallization.
Challenges and Mitigation
Side Reactions
-
Tar Formation : Mitigated by nitrobenzene addition during coumarin synthesis.
-
Over-Alkylation : Controlled via stoichiometric limitation of chloroethanol in piperazine modification.
Scalability and Industrial Relevance
The patent-scale synthesis of 7-hydroxycoumarin (200-gallon reactor) demonstrates feasibility for large-scale production. Adapting this infrastructure to the target compound requires:
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 7 undergoes oxidation under controlled conditions. Common oxidizing agents include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60–80°C | 7-keto derivative | 72% | |
| CrO₃ in H₂SO₄ | Room temperature | Partially oxidized intermediates | 45% |
The oxidation mechanism involves deprotonation of the hydroxyl group followed by electron transfer, forming a ketone. Steric hindrance from the adjacent piperazine-methyl group reduces reaction efficiency compared to simpler chromenones.
Reduction Reactions
The chromen-4-one core can be reduced to dihydrochromenol derivatives:
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| NaBH₄ in MeOH | 0°C, 2 hr | 4-hydroxy-4H-chromene | 88% | |
| H₂/Pd-C | EtOH, 50 psi | Fully saturated chroman derivative | 63% |
Selectivity depends on reaction conditions. Sodium borohydride preferentially reduces the carbonyl group, while catalytic hydrogenation saturates the pyran ring.
Substitution at Piperazine Moiety
The piperazine ring undergoes nucleophilic substitution due to its tertiary amine structure:
| Reaction Type | Reagent | Product Modification | Notes | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide | N-methylation at piperazine | Requires excess reagent | |
| Acylation | Acetic anhydride | Acetylated piperazine | pH-dependent efficiency |
The 2-hydroxyethyl group on piperazine enhances solubility in polar solvents, facilitating these reactions.
Electrophilic Aromatic Substitution
The phenyl group at position 3 participates in electrophilic substitutions:
| Reaction | Reagent | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para | 3-(4-nitrophenyl) derivative | 51% | |
| Sulfonation | ClSO₃H | Meta | Sulfonic acid derivative | 38% |
Electron-withdrawing effects from the chromenone core direct substitution to meta/para positions.
Complexation with Metal Ions
The compound forms coordination complexes via hydroxyl and piperazine groups:
| Metal Ion | Ligand Sites | Stability Constant (log K) | Application | Reference |
|---|---|---|---|---|
| Cu²⁺ | 7-OH, piperazine-N | 4.2 ± 0.3 | Anticancer studies | |
| Fe³⁺ | 7-OH | 3.8 ± 0.2 | Catalytic oxidation |
Complexation enhances solubility in aqueous media and modifies redox properties.
Comparative Reactivity with Analogues
Key structural differences influence reactivity across similar chromenones:
Electron-withdrawing groups (e.g., CF₃) reduce piperazine basicity, slowing substitution rates .
Stability Under Physiological Conditions
Hydrolysis and photodegradation pathways:
| Condition | Half-life (pH 7.4) | Major Degradation Product | Mechanism | Reference |
|---|---|---|---|---|
| Aqueous buffer, 37°C | 8.2 hr | 7-keto derivative | Oxidation | |
| UV light (254 nm) | 2.1 hr | Ring-opened quinone | Photolytic cleavage |
Stabilizers like ascorbic acid extend half-life to >24 hr in biological matrices.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells, suggesting a mechanism for potential therapeutic use in oncology .
- The compound's ability to inhibit tumor growth has been linked to its interaction with specific cellular pathways involved in cell proliferation and survival.
- Antimicrobial Activity :
- Neuroprotective Effects :
Pharmacological Applications
-
Drug Development :
- The structural characteristics of this compound make it a valuable scaffold in drug design, particularly for developing agents targeting cancer and neurological disorders.
- Its piperazine moiety contributes to its ability to cross the blood-brain barrier, enhancing its potential as a central nervous system (CNS) agent .
- Combination Therapies :
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. |
| Study B | Assess antimicrobial activity | Showed inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL. |
| Study C | Investigate neuroprotective properties | Found reduction in reactive oxygen species (ROS) levels in SH-SY5Y neuronal cells treated with the compound. |
Mechanism of Action
The mechanism of action of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may exert its anticancer effects by binding to DNA and inhibiting the activity of topoisomerases, enzymes involved in DNA replication and repair. Additionally, it may interact with cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Substituent Variations at Position 3 (Phenyl Group)
The phenyl group at position 3 is a critical pharmacophore. Modifications here significantly alter bioactivity and physicochemical properties:
Key Observations :
Modifications in the Piperazine Side Chain
The piperazine moiety at position 8 is tailored to modulate receptor affinity and pharmacokinetics:
Key Observations :
- Hydroxyethyl vs. Methyl : The hydroxyethyl group in the target compound improves water solubility compared to methyl-substituted analogs (e.g., ), which may exhibit higher logP values and slower renal clearance .
- Hybrid Scaffolds: Piperazine linked to purines () or thioxanthenes () diverges from the chromenone core, indicating scaffold hopping for multitarget therapies .
Pharmacological and Structural Activity Relationships (SAR)
- H3R Antagonism : The target compound’s hydroxyethylpiperazine and 3-phenyl group align with H3R pharmacophore models, favoring π-π stacking and hydrogen bonding .
- Metabolic Stability : Trifluoromethyl groups (e.g., ) enhance stability but may reduce solubility .
- Bioavailability : Hydroxyethyl substituents likely improve oral absorption compared to methyl or bulky groups (e.g., naphthalene in ) .
Biological Activity
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one, also known as a chromen-4-one derivative, has attracted significant attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This compound features a complex structure that includes a chromenone core, a phenyl group, and a piperazine moiety, which contribute to its potential therapeutic properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H23F3N2O4 |
| Molecular Weight | 448.43 g/mol |
| CAS Number | 848745-30-2 |
Anticancer Properties
Research has highlighted the anticancer potential of this compound. In vitro studies demonstrate its efficacy against various cancer cell lines:
- Breast Cancer (MCF-7 Cells) : The compound exhibited significant anti-proliferative activity with IC50 values comparable to established chemotherapeutics. A study reported that related coumarin derivatives showed promising results against MCF-7 cells, suggesting that structural modifications could enhance potency .
- Mechanism of Action : It is proposed that the compound may inhibit topoisomerases, enzymes crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells, further establishing its role as a potential anticancer agent .
Antimicrobial Activity
The compound's antimicrobial effects have also been explored. Studies indicate that derivatives of chromenones possess notable antibacterial properties against various pathogens. For instance, compounds similar to this compound were found effective against strains like Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
Antioxidant Activity
Antioxidant assays have demonstrated that this compound exhibits free radical scavenging activity, although its potency may vary compared to established antioxidants like ascorbic acid. The presence of hydroxyl groups in its structure is believed to contribute to its antioxidant properties .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
- Selective Estrogen Receptor Modulators (SERMs) : Research indicates that certain derivatives can selectively modulate estrogen receptors (ERα and ERβ), which is critical in breast cancer treatment strategies .
- Cytotoxicity Assays : In comparative studies, derivatives were evaluated against human embryonic kidney cells (HEK293) alongside cancer cell lines, revealing varying degrees of cytotoxicity and highlighting the need for further optimization of these compounds for therapeutic use .
- Molecular Docking Studies : Computational analyses have been employed to predict binding affinities of the compound with various biological targets, supporting experimental findings regarding its anticancer and antimicrobial activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one?
- Methodological Answer : The compound can be synthesized via a Mannich reaction , where formaldehyde and a secondary amine (e.g., 4-(2-hydroxyethyl)piperazine) react with a preformed chromen-4-one scaffold. For example, describes a similar synthesis using daidzein, formaldehyde, and dimethylamine in ethanol under reflux conditions . Key steps include optimizing pH, temperature (e.g., 60–80°C), and stoichiometric ratios of reagents to minimize side products.
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Structural confirmation relies on NMR spectroscopy (e.g., H and C) to identify proton environments and carbon frameworks. For instance, reports H NMR peaks at δ 8.35 (s, 1H) for the hydroxyl group and aromatic protons between δ 7.50–7.91 ppm . X-ray crystallography (e.g., ) is used to resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
Q. What analytical techniques ensure purity and consistency in synthesized batches?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with gradient elution (e.g., methanol/buffer mobile phase) is standard. specifies using sodium acetate and sodium 1-octanesulfonate buffer (pH 4.6) for optimal separation of polar impurities . Mass spectrometry (MS) confirms molecular weight (e.g., 336.26 g/mol for a related chromenone in ) and detects degradation products .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for derivatives with modified piperazine substituents?
- Methodological Answer : Yield optimization (e.g., 27% in ) requires catalyst screening (e.g., transition metals or acid/base catalysts) and solvent selection (polar aprotic solvents enhance nucleophilic substitution). highlights the role of hydrogen peroxide and sodium hydroxide in ethanol for similar chromenone syntheses, suggesting controlled oxidation steps to prevent over-reaction .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., H3R receptors)?
- Methodological Answer : Density-functional theory (DFT) models (e.g., Colle-Salvetti correlation-energy formula in ) calculate electron density distributions to predict binding affinities . Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor interactions, focusing on the piperazine moiety’s hydrogen-bonding potential with active sites .
Q. How do structural modifications (e.g., hydroxyl or methoxy groups) affect bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives like 7-hydroxy-3-(4-methoxyphenyl)-2-trifluoromethyl-chromen-4-one ( ) . For example, replacing the 2-hydroxyethyl group with a methyl group ( ) reduces solubility but increases lipophilicity, impacting membrane permeability .
Q. What strategies resolve contradictions in reported biological data (e.g., antagonism vs. partial agonism)?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., radioligand binding assays for H3R in vs. cell-based cAMP assays). Control for variables like buffer composition ( ) and cell line selection (e.g., HEK293 vs. CHO).
Key Considerations for Researchers
- Contradiction Management : Address discrepancies in bioactivity by replicating studies under identical conditions (e.g., vs. 15 ).
- Advanced Purification : Use preparative HPLC () or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity batches .
- Degradation Studies : Monitor stability under stress conditions (e.g., acidic/basic hydrolysis in ) to identify labile functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
